Troxacitabine, also known as Troxatyl, (−)-2'-deoxy-3'-oxacytidine, β-L-dioxolane-cytidine, or BCH-4556, is a synthetic deoxycytidine analogue characterized by its unique dioxolane structure and non-natural L-configuration. [] It is the first L-nucleoside analogue to demonstrate potent antitumor activity. [, , ] Troxacitabine's unique stereochemistry, distinct from natural D-nucleosides like cytarabine and gemcitabine, renders it resistant to certain tumor cell resistance mechanisms, making it a promising agent for cancer research. [, , ]
Troxacitabine features a dioxolane ring replacing the traditional ribose sugar found in natural nucleosides. [] This unusual structure, combined with its L-configuration, distinguishes it from other nucleoside analogues. The paper "Structural basis for activation of the therapeutic l-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase" explores the structural basis for its interaction with human deoxycytidine kinase. [] This analysis provides insight into how troxacitabine interacts with key enzymes for its activation, offering valuable information for understanding its mechanism of action.
Troxacitabine's primary mechanism of action is DNA synthesis inhibition. [, ] It enters cells predominantly through passive diffusion, unlike other nucleoside analogues relying on nucleoside transporters. [, ] Inside the cell, deoxycytidine kinase (dCK) phosphorylates troxacitabine into its active form, troxacitabine triphosphate, which then incorporates into DNA, causing chain termination and ultimately inhibiting cell proliferation. [, , ] Unlike cytarabine and gemcitabine, troxacitabine is resistant to inactivation by cytidine deaminase, a key enzyme responsible for the degradation of other nucleoside analogues. [, , ]
While specific physical and chemical properties are not explicitly outlined in the provided papers, troxacitabine is generally understood to be hydrophilic. [] Its L-stereoisomeric configuration is a defining characteristic influencing its uptake and metabolism. [] Studies have explored the use of more lipophilic prodrugs to enhance cell penetration and potentially improve its efficacy. [, ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9